Product packaging for Azepane-2-carboxylic acid(Cat. No.:CAS No. 5227-53-2)

Azepane-2-carboxylic acid

Cat. No.: B1266878
CAS No.: 5227-53-2
M. Wt: 143.18 g/mol
InChI Key: OPFURXRZISKMJV-UHFFFAOYSA-N
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Description

Significance as a Structural Motif in Organic Synthesis and Bioactive Molecules

The azepane-2-carboxylic acid motif is a privileged structure in medicinal chemistry and organic synthesis due to its presence in numerous biologically active compounds and its utility as a conformationally constrained amino acid surrogate. researchgate.net The seven-membered ring system can adopt multiple low-energy conformations, which can be exploited to design ligands with improved binding affinities and selectivities for biological targets.

The incorporation of this compound and its derivatives into peptides has been a particularly fruitful area of research. These "peptidomimetics" often exhibit enhanced stability against enzymatic degradation and can be designed to adopt specific secondary structures, such as β-turns and 3₁₀-helices. acs.orgacs.org For instance, a diastereopure azepane-derived quaternary amino acid has been shown to be an effective β-turn inducer when incorporated at the i+1 position of a tetrapeptide. acs.org This ability to control peptide conformation is crucial for mimicking the bioactive conformations of natural peptides and for developing novel therapeutic agents.

Detailed research findings have demonstrated the tangible impact of this structural motif on biological activity. A notable example is a cyclopentapeptide analog incorporating an enantiopure 7-substituted this compound (ACA) linker. This molecule, designed as a mimic of the Arg-Gly-Asp (RGD) sequence, exhibited low micromolar affinity for αvβ3 and αvβ5 integrin receptors, with IC₅₀ values of 1.8 µM and 2.9 µM, respectively. researchgate.net These integrins are key targets in cancer and other diseases, highlighting the therapeutic potential of this compound-containing molecules.

Furthermore, the versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities. The N-Boc protected form, 1-Boc-azepane-2-carboxylic acid, is a widely used building block in the synthesis of pharmaceuticals and other bioactive compounds. lookchem.com

Table 1: Bioactive Molecules Incorporating the this compound Scaffold

Compound/Derivative Biological Target/Activity Reported IC₅₀
Cyclopentapeptide-ACA Linker αvβ3 Integrin Inhibitor 1.8 µM
Cyclopentapeptide-ACA Linker αvβ5 Integrin Inhibitor 2.9 µM

Evolution of Research Trajectories for Azepane-Based Architectures

The scientific journey of azepane-based architectures, including this compound, has evolved significantly over the past few decades. Early research into seven-membered nitrogen heterocycles was often hampered by synthetic challenges. The formation of these medium-sized rings was known to be entropically and enthalpically less favorable compared to their five- and six-membered counterparts, leading to slow cyclization kinetics and low yields. researchgate.net Consequently, early synthetic strategies frequently relied on ring-expansion reactions from more readily accessible six-membered precursors. benthamdirect.com

A review of the literature from the last fifty years indicates that many synthetic methods for azepine derivatives involved thermal, photochemical, or microwave-assisted ring expansions of five or six-membered rings. benthamdirect.com However, the demand for enantiomerically pure and highly substituted azepanes in drug discovery spurred the development of more sophisticated and efficient synthetic methodologies.

The latter half of the 20th century and the early 21st century witnessed a surge in the development of novel synthetic routes. A significant milestone was the development of the first enantioselective organocatalyzed domino synthesis of azepane moieties in 2014. This approach utilized a temporary-bridge strategy, showcasing a significant leap in achieving stereocontrol in azepane synthesis. More recent advancements include direct cyclization methods that offer improved efficiency and stereoselectivity.

Modern synthetic strategies for constructing the azepane ring now encompass a variety of powerful reactions, including:

Ring-closing metathesis (RCM)

Reductive amination chemrxiv.org

Palladium-catalyzed ring expansion of spirocyclopropanes

Silyl-aza-Prins cyclization

This evolution from challenging classical methods to a diverse array of modern, efficient, and stereoselective synthetic strategies has been instrumental in unlocking the full potential of this compound and its derivatives in contemporary chemical research.

Table 2: Evolution of Synthetic Methodologies for Azepane Derivatives

Time Period Predominant Synthetic Strategies Key Features
Mid-20th Century Ring-expansion of 5- and 6-membered rings, Classical cyclization methods Often low yields, limited stereocontrol
Late 20th - Early 21st Century Development of new cyclization strategies (e.g., RCM), Use of protecting groups Improved yields and functional group tolerance
2010s - Present Enantioselective organocatalysis, Domino reactions, Silyl-aza-Prins cyclization, Microwave-assisted synthesis High stereoselectivity, increased efficiency, access to complex derivatives

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B1266878 Azepane-2-carboxylic acid CAS No. 5227-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepane-2-carboxylic acid
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InChI

InChI=1S/C7H13NO2/c9-7(10)6-4-2-1-3-5-8-6/h6,8H,1-5H2,(H,9,10)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OPFURXRZISKMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00292887
Record name Azepane-2-carboxylic acid
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Molecular Weight

143.18 g/mol
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CAS No.

5227-53-2
Record name Azepan-2-carboxylic acid
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Record name NSC 86359
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Record name 5227-53-2
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Record name Azepane-2-carboxylic acid
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Advanced Synthetic Methodologies for Azepane 2 Carboxylic Acid and Its Derivatives

Strategies for Azepane Ring System Construction

The synthesis of the azepane ring is primarily achieved through ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences. wiley.comresearchgate.net These strategies have been continually refined to provide access to a diverse array of substituted azepanes.

Cyclization Reactions in Azepane Core Formation

Intramolecular cyclization is a fundamental strategy for constructing the azepane core. Enamide cyclization, for instance, leverages the dual nucleophilic and electrophilic nature of enamides to create complex N-heterocycles. beilstein-journals.org Tertiary enamides can participate in cyclization reactions, and upon reaction, the resulting iminium intermediates are stabilized by the amide group, allowing for subsequent nucleophilic additions. beilstein-journals.org This tandem approach can efficiently generate N-heterocyclic systems. beilstein-journals.org

A notable example involves an enamide–alkyne cycloisomerization catalyzed by a gold complex, which proceeds via a 5-endo-dig cyclization to form a tricyclic intermediate. beilstein-journals.org Subsequent intramolecular reductive Heck reaction constructs the azepane ring with high regioselectivity. beilstein-journals.org

Another powerful cyclization technique is the silyl (B83357) aza-Prins cyclization, which can be mediated by catalysts like iron(III) salts. acs.org This method allows for the direct and efficient synthesis of tetrahydroazepines with varying substitution patterns under mild conditions. acs.org The reaction proceeds through an aza-Prins type dimerization and cyclization in a single step, forming both a C-N and a C-C bond. acs.orgresearchgate.net

Reductive Amination Approaches to Azepane Scaffolds

Reductive amination serves as a versatile tool for the synthesis of azepane scaffolds. This can be achieved through both chemical and biocatalytic methods. A chemoenzymatic strategy has been developed for the preparation of enantioenriched 2-aryl azepanes. bohrium.com This involves the asymmetric reductive amination of an unstable 7-membered cyclic imine using imine reductases (IREDs). bohrium.comnih.gov For example, the enzyme IR-22 can catalyze the intramolecular reductive amination to produce (R)-2-phenylazepane. nih.gov

A general approach for synthesizing enantiopure 7-substituted azepane-2-carboxylic acids starts from (S)-tribenzyl glutamic acid γ-aldehyde. unina.it Reaction with a β-keto phosphonate (B1237965) via a Horner-Wadsworth-Emmons reaction, followed by a one-pot, four-step process involving hydrogenation, hydrogenolysis, imine formation, and reductive amination, yields the desired azepane carboxylic acid with good to excellent diastereomeric ratios. unina.itresearchgate.net

Table 1: Examples of Reductive Amination for Azepane Synthesis
Starting MaterialKey Reagents/CatalystProductKey FeaturesReference
7-membered cyclic imineImine Reductase (IRED) IR-22(R)-2-phenylazepaneBiocatalytic, asymmetric synthesis nih.gov
(S)-tribenzyl glutamic acid γ-aldehydeβ-keto phosphonate, H₂, Pd catalyst7-substituted azepane-2-carboxylic acidOne-pot, four-step cascade, good diastereoselectivity unina.itresearchgate.net
Cyclic α-allyl-β-oxoestersRu-catalyzed cross-metathesis, Pd-catalyzed hydrogenationAnnulated azepanesStereoselective, forms trans-configured products chemistryviews.org

Ring-Closing Metathesis (RCM) in Azepane Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide range of cyclic compounds, including azepanes. rsc.orgacs.org This reaction, often catalyzed by ruthenium complexes, allows for the formation of carbon-carbon bonds from diene precursors. acs.orgbeilstein-journals.org

The synthesis of trihydroxyazepane has been accomplished using RCM as the key step in a divergent approach starting from a common precursor derived from D-glucal. rsc.org N-allylation of a pluripotent formyl-olefin intermediate provides a diene that undergoes smooth RCM to afford the seven-membered ring. rsc.org RCM has also been successfully applied to the synthesis of pyrimido[b]azepines and various macrocyclic peptide analogues. acs.orgthieme-connect.com

Table 2: Application of RCM in Azepane Synthesis
Substrate TypeCatalystProduct TypeReference
Dienic amino acid derivativesGrubbs' CatalystAzepane-based peptidomimetics acs.org
N-allylated formyl-olefinGrubbs' I CatalystTrihydroxyazepane rsc.org
Allylated pyrimidine (B1678525) derivativesRuthenium CatalystPyrimido[b]azepines thieme-connect.com
O-acetylhydroxylaminesGrubbs' Catalyst (2nd gen)Pyrrolazepine analogue beilstein-journals.org

Ring-Expansion Methodologies for Azepane Derivatives

Ring-expansion reactions offer an alternative and efficient route to azepane derivatives from more readily available smaller ring systems. wiley.commdpi.com These methods are valuable for creating functionalized seven-membered rings. rsc.org For example, a transition-metal-free protocol allows for the rapid synthesis of azepines through the ring expansion of easily accessible amino acid derivatives under mild conditions. rsc.org

A notable strategy involves the ring expansion of pyrrolidines. researchgate.net Synthesis of di- and tri-substituted fluoroalkylated azepanes can be achieved via a regioselective nucleophilic attack on a bicyclic azetidinium intermediate, which is formed from a pyrrolidine (B122466) precursor. researchgate.net Similarly, diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines. researchgate.net A photochemical rearrangement of N-vinylpyrrolidinones to azepin-4-ones, representing a formal [5+2] cycloaddition, provides another facile, two-step procedure to densely functionalized azepane derivatives. nih.gov

Halo-cyclization and Aminocyclization-Aziridine Ring-Expansion Cascade Reactions

Cascade reactions involving halocyclization and aminocyclization provide a highly stereoselective approach to substituted azepanes. nih.gov An N-bromosuccinimide (NBS)-induced aminocyclization-aziridine ring-expansion cascade has been developed for the asymmetric synthesis of azepanes. nih.govugr.es This reaction proceeds with excellent yield and high regio- and stereoselectivity. mdpi.com

In this methodology, chiral N-Boc aziridines bearing a homoallylic substituent react with NBS and a nitrogen source like nosyl amide (NsNH2). mdpi.com The reaction proceeds through a bicyclic aziridinium (B1262131) intermediate, which then undergoes ring expansion to furnish the corresponding azepanes with three chiral centers. mdpi.com This cascade process allows for the construction of complex azepane structures in a single, highly controlled step.

Tandem Amination/Cyclization Reactions

Tandem or cascade reactions that combine an amination step with a cyclization event offer an efficient and atom-economical pathway to azepane derivatives. nih.govrsc.org A copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines has been developed for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates. mdpi.comnih.gov This reaction represents the first example of a metal-catalyzed tandem amination/cyclization of allenynes. mdpi.com The process involves an intermolecular amine addition to the allene (B1206475) followed by an intramolecular cyclization to form the azepine ring. mdpi.com

Another example is a palladium-catalyzed stereoselective tandem ring-opening amination/cyclization of vinyl γ-lactones. rsc.org This one-pot, two-step sequence involves a stereocontrolled ring-opening/allylic amination followed by cyclization using a dehydrating agent to yield a variety of modifiable caprolactam building blocks. rsc.org Furthermore, an amination–cyclization cascade has been successfully applied to carbohydrate starting materials to synthesize polyhydroxylated azepanes. nih.gov

Enantioselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, methods that allow for the precise control of stereocenters during the synthesis of this compound are of paramount importance. Strategies employed range from the use of chiral auxiliaries and chiral pool starting materials to sophisticated catalytic asymmetric reactions.

Chiral Auxiliaries and Stereocontrol in this compound Synthesis

The use of chiral auxiliaries is a classical and effective strategy for inducing stereoselectivity. These methods involve the temporary incorporation of a chiral molecule that directs the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved.

A prominent approach utilizes starting materials from the "chiral pool," such as amino acids. For instance, a general synthesis for enantiopure 7-substituted azepane-2-carboxylic acids begins with (S)-tribenzyl glutamic acid γ-aldehyde. researchgate.netunina.it This chiral aldehyde undergoes a Horner-Wadsworth-Emmons reaction with various β-keto phosphonates. The resulting product is then subjected to a remarkable one-pot, four-step cascade reaction under hydrogen with a palladium catalyst. This sequence involves the hydrogenation of the double bond, hydrogenolysis of the three benzyl (B1604629) protecting groups, spontaneous imine formation, and subsequent reductive amination to yield the final 7-substituted this compound with good to excellent diastereomeric ratios. researchgate.netunina.it

Another powerful method involves the use of chiral nickel(II) complexes. Chiral Ni(II) complexes derived from Schiff bases and amino acids serve as versatile intermediates for the synthesis of tailor-made amino acids. mdpi.com Specifically, chiral tridentate ligands, such as the Hamari ligand which incorporates a chiral binaphthalene-based azepine moiety, have been developed for this purpose. These complexes facilitate the asymmetric synthesis of various α-amino acids by controlling the stereochemistry of alkylation reactions on the coordinated amino acid. mdpi.com

Furthermore, the concept of traceless chiral auxiliaries has been applied in related syntheses. Chiral lithium amides, for example, can be used to mediate direct enantioselective Michael additions of carboxylic acids to α,β-unsaturated esters. acs.org This strategy establishes stereocenters with high control and leaves a free carboxylic acid group on the product, demonstrating a powerful method for asymmetric C-C bond formation that is relevant to the synthesis of substituted carboxylic acids. acs.org

Asymmetric Synthesis of Specific Azepane-2-carboxylate Derivatives

For drug discovery and development, scalable and robust syntheses that allow for variation at specific positions of the azepane ring are crucial. One such highly effective method has been developed for the asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives. acs.orgacs.org

Table 1: Key Intermediates and Transformations

Starting Material Key Intermediate Key Reaction Final Product Stereochemistry

Diastereoselective Approaches in Functionalized Azepane Synthesis

Achieving diastereoselectivity is critical when multiple stereocenters are present in the azepane ring. Several advanced strategies have been developed to address this challenge.

One approach involves the diastereoselective alkylation of chiral seven-membered rings fused to a tetrazole moiety. Lithiation of these substrates followed by treatment with an electrophile affords α-substituted products with high diastereoselectivity. nih.gov The stereochemical outcome is influenced by the position and size of existing substituents on the ring. This method allows for subsequent alkylations to construct quaternary stereocenters with high stereocontrol. The tetrazole group can then be reduced, providing a novel pathway to diastereomerically enriched and highly substituted azepanes. nih.gov

Table 2: Diastereoselective Alkylation of C4-Methyl-Substituted Tetrazole 1

Electrophile Product Diastereomeric Ratio (dr)
Iodomethane trans-2a >95:5
Benzyl bromide trans-2b >95:5
Allyl bromide trans-2c >95:5

(Data sourced from reference nih.gov)

A conceptually novel and highly efficient method is the organocatalyzed "temporary-bridge" strategy. This domino cascade reaction involves the annulation of α-ketoamides with enals, leading to the formation of an oxygen-bridged azepane structure. rsc.org This thermodynamically driven formal [4+3] heterocyclization concurrently assembles three chemical bonds and creates up to four stereogenic centers with very high stereoselectivity. The resulting bicyclic products can then be selectively transformed into a variety of optically active and functionalized azepanones, azepanols, or azepanediones. rsc.org

Additionally, relay catalysis using multiple metals offers another sophisticated route. A gold/palladium bimetallic relay catalysis has been employed for the synthesis of furan-fused azepines with moderate to high diastereoselectivities and excellent enantioselectivities. bohrium.com

Functionalization and Derivatization Strategies

The ability to introduce a wide range of substituents onto the azepane ring and to manipulate its inherent functional groups is essential for modulating the properties of the final compound.

Introduction of Diverse Substituents onto the Azepane Ring

A variety of methods have been developed to install substituents at different positions around the azepane ring, greatly expanding the accessible chemical space.

Substitution at C7: As previously mentioned, the Horner-Wadsworth-Emmons reaction of a chiral glutamic acid-derived aldehyde with β-keto phosphonates allows for the introduction of various substituents at the C7 position. researchgate.netunina.it

Fluorination: The introduction of fluorine atoms can significantly alter a molecule's biological properties. An efficient protocol for synthesizing trifluoromethyl-substituted azepin-2-carboxylates involves a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. nih.govmdpi.com Another key strategy is the deoxyfluorination of azepanols, which provides access to stereospecifically fluorinated azepanes. chim.it

Ring Formation and Expansion Strategies: Modern synthetic methods often build the ring and introduce functionality simultaneously. A photochemical dearomative ring expansion of simple nitroarenes, mediated by blue light, can transform a six-membered benzene (B151609) ring into a seven-membered azepane framework, yielding complex polysubstituted products. nih.gov Ring-expansion reactions of smaller rings, such as the regioselective ring-opening of bicyclic aziridinium ions with various nucleophiles, also provide an effective route to substituted azepanes. jove.com Similarly, the ring expansion of substituted pyrrolidines has been used to synthesize di- and tri-substituted fluoroalkylated azepanes. researchgate.net

Manipulation of Carboxylic Acid and Amine Functionalities

The carboxylic acid and secondary amine groups of this compound are key handles for derivatization.

The carboxylic acid moiety is exceptionally versatile. It can be converted into amides, esters, or other functional groups through standard transformations. A notable example of its manipulation is the Curtius rearrangement, where the carboxylic acid is converted via an acyl azide (B81097) to an isocyanate, which can then be trapped with an alcohol like benzyl alcohol to yield a carbamate-protected amine. acs.org This effectively transforms the C2 carboxylic acid into an amino group, opening up new avenues for derivatization.

The secondary amine of the azepane ring is readily functionalized. It can be protected with standard protecting groups (e.g., Boc, Cbz) to prevent unwanted side reactions or directly derivatized through N-alkylation or N-arylation. For instance, N-benzylated azepanes have been synthesized and investigated for their neuropharmacological properties. unibe.ch The amine can also be converted to a sulfonamide, a common functional group in medicinal chemistry. researchgate.net Furthermore, the nitrogen atom can participate in subsequent ring-forming reactions, such as intramolecular reductive aminations, to build more complex fused-ring systems. rsc.org

Protecting Group Chemistry in this compound Synthesis

The synthesis of complex molecules like this compound and its derivatives often necessitates the use of protecting groups to mask reactive functional groups. organic-chemistry.org This strategy prevents unwanted side reactions and allows for the selective modification of other parts of the molecule. organic-chemistry.org In the context of azepane synthesis, protecting groups are crucial for managing the reactivity of both the amine and carboxylic acid functionalities.

A common protecting group for the nitrogen atom in the azepane ring is the tert-butoxycarbonyl (Boc) group. lookchem.com The Boc group is typically introduced to the nitrogen atom and serves to decrease the nucleophilicity of the amine. organic-chemistry.orglookchem.com This protection allows for subsequent chemical transformations to be carried out on other parts of the molecule without interference from the amine. organic-chemistry.org The Boc group is advantageous due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.org For instance, 1-Boc-azepane-2-carboxylic acid is a stable, crystalline solid that acts as a versatile intermediate in the synthesis of various pharmaceutical compounds. lookchem.com

The carboxylic acid group can also be protected, often as an ester, to prevent its acidic proton from interfering with base-catalyzed reactions or to block the carbonyl group from nucleophilic attack. researchgate.net The choice of protecting group is critical and must be orthogonal to other protecting groups present in the molecule, meaning that one group can be removed selectively without affecting the others. organic-chemistry.org

A general approach to synthesizing 7-substituted azepane-2-carboxylic acids starts from (S)-tribenzyl glutamic acid γ-aldehyde. researchgate.net In this process, a four-step sequence involving hydrogenation, hydrogenolysis of three benzyl protecting groups, imine formation, and reductive amination occurs in the presence of a palladium catalyst to yield the desired product. researchgate.net This demonstrates a scenario where protecting groups are removed concurrently with a cyclization reaction. researchgate.net

The strategic application and removal of protecting groups are fundamental to the successful synthesis of complex azepane derivatives, enabling the construction of intricate molecular architectures with high precision. organic-chemistry.orgresearchgate.net

Synthesis of Trifluoromethyl-Substituted Azepane-2-carboxylates

The introduction of trifluoromethyl (CF3) groups into organic molecules can significantly alter their physical, chemical, and biological properties. In pharmaceutical chemistry, the CF3 group is often incorporated to enhance metabolic stability, binding affinity, and bioavailability. The synthesis of trifluoromethyl-substituted azepane-2-carboxylates represents a key area of research for developing novel therapeutic agents.

An efficient method for the preparation of trifluoromethyl-substituted azepin-2-carboxylates involves a copper(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines. mdpi.com This methodology has been successfully applied to create various trifluoromethylated azepine-2-carboxylates. mdpi.com The reaction proceeds to form the seven-membered azepine ring with the trifluoromethyl group incorporated. mdpi.com

For example, the reaction of specific allenynes with amines in the presence of a copper(I) catalyst has yielded a variety of trifluoromethyl-substituted azepine-2-carboxylates with moderate to good yields. The structural confirmation of these compounds is typically achieved through NMR spectroscopy and high-resolution mass spectrometry. mdpi.com

Detailed below are examples of trifluoromethyl-substituted azepine-2-carboxylates synthesized using this method:

CompoundStarting MaterialsYieldAnalytical DataReference
Methyl 1-(2-(trifluoromethyl)phenyl)-2-((trifluoromethyl)thio)-2,5-dihydro-1H-azepine-3-carboxylateFunctionalized allenyne, 2-(trifluoromethyl)aniline48%¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS mdpi.com
Methyl 1-(o-tolyl)-2-(trifluoromethyl)-2,5-dihydro-1H-azepine-3-carboxylateFunctionalized allenyne, o-toluidine55%¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS mdpi.com
Methyl 1-(4-fluorophenyl)-2-(trifluoromethyl)-2,5-dihydro-1H-azepine-3-carboxylateFunctionalized allenyne, 4-fluoroaniline62%¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS mdpi.com

This synthetic strategy provides a valuable route to access novel trifluoromethyl-containing azepane derivatives for further investigation in drug discovery programs.

Novel Synthetic Protocols and Reaction Development

The development of novel synthetic methods is crucial for advancing the field of medicinal chemistry and providing access to new chemical entities. In the context of azepane chemistry, researchers are continuously exploring innovative protocols to improve efficiency, selectivity, and environmental sustainability.

Microwave-Assisted Synthesis in Azepane Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.org This technology has been successfully applied to the synthesis of various azepane derivatives.

One notable application is the microwave-assisted synthesis of dipyridoazepine derivatives. shd-pub.org.rs This protocol involves a double nucleophilic aromatic substitution reaction between primary amines and 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine) under microwave irradiation. shd-pub.org.rsresearchgate.net The reaction proceeds without the need for a catalyst, offering a green and efficient route to these complex heterocyclic systems. shd-pub.org.rs For instance, the reaction of 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine) with 3-dimethylamino-1-propylamine in N-methyl-2-pyrrolidone under microwave conditions at 150°C for 3 hours afforded the corresponding 5H-dipyrido[4,3-b:3',4'-f]azepine derivative in a 61% yield. researchgate.net

Microwave irradiation has also been utilized in the synthesis of enantiopure 7-substituted azepane-2-carboxylic acids, where it facilitated the double bond reduction of an intermediate using palladium on carbon and formates. researchgate.net Furthermore, the hydrolytic ring opening of an oxazolidinone to an amine precursor for an azepane ring was achieved efficiently under microwave conditions. acs.org

The application of microwave technology in azepane synthesis demonstrates its potential to significantly enhance reaction efficiency and provide rapid access to complex molecular scaffolds. researchgate.netacs.orgshd-pub.org.rs

Organometallic Catalysis in Azepane Ring Construction

Organometallic catalysis plays a pivotal role in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. In the realm of azepane synthesis, various transition metal catalysts have been employed to facilitate ring formation.

A significant advancement involves the palladium(0)-catalyzed rearrangement of piperidones and piperidines that bear a spirocyclopropane ring. acs.org This ring expansion reaction provides access to a variety of functionalized caprolactams and azepanes in good to excellent yields. acs.org Mechanistic studies suggest that the reaction is initiated by the oxidative addition of the distal carbon-carbon bond of the cyclopropane (B1198618) ring to the palladium(0) catalyst, driven by the relief of ring strain. acs.org

Furthermore, osmium-catalyzed aminohydroxylation has been utilized in a stereoselective synthesis of pentahydroxyazepane iminosugars. nih.gov This key step forms a new C-N bond with complete regio- and stereocontrol. nih.gov Subsequent intramolecular reductive amination then yields the desired azepane ring. nih.gov

Rhodium(II) catalysis has been instrumental in the synthesis of fused dihydroazepine derivatives from dienyltriazoles. nih.gov The process involves an intramolecular cyclopropanation of an α-imino Rh(II)-carbenoid, which forms a transient 1-imino-2-vinylcyclopropane intermediate that subsequently undergoes a 1-aza-Cope rearrangement to generate the fused dihydroazepine. nih.gov

Gold(I) catalysis has enabled an asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of 1,6-yne-methylenecyclopropanes to produce azepine-fused cyclobutanes. pku.edu.cn This reaction proceeds with a transfer of chirality, overcoming the typical loss of chiral information in Wagner-Meerwein rearrangements. pku.edu.cn

These examples highlight the power and versatility of organometallic catalysis in constructing the azepane scaffold and its derivatives, offering routes to structurally diverse and stereochemically complex molecules.

Rearrangement Reactions Involving Azepane-Derived Precursors

Rearrangement reactions are powerful transformations in organic synthesis that allow for the construction of complex molecular skeletons from simpler precursors through the reorganization of atoms. Several rearrangement strategies have been effectively utilized in the synthesis of azepane derivatives.

One prominent example is the Beckmann rearrangement, which has been employed in a straightforward and highly efficient synthesis of 5-azepane-2-one ethylene (B1197577) ketal, a functionalized derivative of ε-caprolactam. acs.org This reaction provides a pathway to functional aliphatic polyamides after subsequent polymerization. acs.org

The aza-Cope rearrangement is another key strategy. A notable application is the Rh(II)-catalyzed reaction of dienyltriazoles, which proceeds through an intramolecular cyclopropanation to form a transient 1-imino-2-vinylcyclopropane intermediate. nih.gov This intermediate rapidly undergoes a 1-aza-Cope rearrangement to afford fused dihydroazepine derivatives in moderate to excellent yields. nih.gov This sequential reaction demonstrates a highly diastereoselective process for accessing fused 2,5-dihydro[1H]azepines. nih.gov

Ring expansion reactions are also a valuable tool. For instance, palladium-catalyzed allylic amine rearrangements can expand 5- and 6-membered cyclic amines to their corresponding azepane and azocane (B75157) homologues. dntb.gov.ua Similarly, a gold(I)-catalyzed process involving a Wagner-Meerwein rearrangement of yne-methylenecyclopropanes has been developed to synthesize azepine-fused cyclobutanes. pku.edu.cn This method is significant as it overcomes the common issue of chirality loss during the rearrangement. pku.edu.cn

These rearrangement reactions offer elegant and efficient pathways to the azepane core and its fused analogues, often from readily available starting materials, and represent a cornerstone of modern synthetic strategies for this important heterocyclic system. nih.govpku.edu.cnacs.orgdntb.gov.ua

Applications in Medicinal Chemistry and Drug Discovery

Azepane-2-carboxylic Acid as a Precursor for Bioactive Compounds

This compound serves as a crucial starting material for the synthesis of a wide array of bioactive molecules. lookchem.comresearchgate.net Its inherent structural features, including the seven-membered azacycle, are present in various medicinally important natural products like balanols and bengamides. researchgate.net The versatility of this compound is enhanced by the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, which allows for controlled chemical modifications and the introduction of diverse functional groups. lookchem.com This controlled synthesis is pivotal in creating complex organic molecules with potential therapeutic applications. lookchem.com

Furthermore, the azepane ring system is a key component in a variety of pharmacologically active compounds, including those with antiviral, glycosidase inhibitory, anticancer, and antidiabetic properties. ugent.bemdpi.com The development of synthetic methods to construct highly substituted azepane derivatives is an active area of research, driven by their medicinal relevance. ugent.be

Design of Chiral Scaffolds for Therapeutic Agents

The chirality of this compound and its derivatives is a critical aspect of their utility in drug design. nih.gov Chiral scaffolds are essential for creating therapeutic agents with high specificity and reduced off-target effects. The rigid, seven-membered ring of azepane provides a defined three-dimensional structure that can be strategically functionalized to interact with biological targets in a stereospecific manner. nih.govacs.org

Researchers have focused on developing synthetic routes to enantiopure azepane derivatives to serve as building blocks for a range of therapeutic agents. acs.orgnih.gov For example, a one-pot photoenzymatic synthesis has been developed to produce chiral N-Boc-4-amino/hydroxy-azepane with high conversions and excellent enantiomeric excess. acs.orgnih.gov This approach combines photochemical oxyfunctionalization with stereoselective enzymatic reactions, offering a mild and efficient route to these valuable chiral intermediates. acs.orgnih.gov These chiral azepane derivatives are then used in the synthesis of compounds like kinase inhibitors. nih.gov

The introduction of cyclic amino acids, such as this compound, into peptide sequences is a well-established method for rigidifying the peptide backbone. researchgate.net This conformational constraint is crucial for designing peptidomimetics that can effectively target specific protein-protein interactions or receptor binding sites. The ability to generate diversity on the cyclic amino acid scaffold allows for the fine-tuning of pharmacological properties. researchgate.net

Ligand Development for Biological Targets

The unique structural properties of the azepane scaffold make it an attractive framework for the development of ligands targeting a variety of biological receptors and transporters.

G Protein-Coupled Receptor Ligands

G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane proteins that are major targets for drug discovery. nih.gov The conformational constraints of the azepane ring are well-suited for the design of ligands that can selectively bind to and modulate the activity of specific GPCRs. researchgate.net For instance, azepane derivatives have been incorporated into the design of bivalent ligands for GPCRs. researchgate.net The development of computational models and high-throughput screening methods has facilitated the discovery of novel GPCR ligands based on various scaffolds, including those containing the azepane moiety. nih.gov

Opioid Receptor Modulation

Opioid receptors, a class of GPCRs, are the primary targets for opioid analgesics. nih.govnih.gov The development of novel opioid receptor modulators with improved side-effect profiles is a major goal in pain management research. Azepane derivatives have been explored as scaffolds for the synthesis of new opioid ligands. The ability to introduce specific substituents onto the azepane ring allows for the tuning of binding affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ). mdpi.com For example, the synthesis of orthogonally protected anilidopiperidines, which can be extended to azepane analogs, opens avenues for creating diverse and potentially potent opioid receptor ligands. researchgate.net

Monoamine Transporter Inhibition (NET, DAT)

Monoamine transporters, including the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), are critical for regulating neurotransmitter levels in the brain and are targets for antidepressants and drugs for other neuropsychiatric disorders. nih.govump.edu.pl An N-benzylated bicyclic azepane has been identified as a potent inhibitor of both NET and DAT. nih.govacs.orgresearchgate.net Specifically, the (R,R)-enantiomer of a fused azepane compound, (R,R)-1a, was found to be a potent NET inhibitor with an IC₅₀ of 60 ± 7 nM and also displayed significant activity at the DAT with an IC₅₀ of 230 ± 12 nM. acs.org The corresponding (S,S)-enantiomer was significantly less active, highlighting the importance of stereochemistry for potent inhibition. acs.org These findings suggest that N-benzylated bicyclic azepanes represent a promising scaffold for the development of novel treatments for neuropsychiatric disorders. acs.orgresearchgate.net

CompoundTargetIC₅₀ (nM)
(R,R)-1aNET60 ± 7
(R,R)-1aDAT230 ± 12
(S,S)-1aNET1600 ± 100

Table showing the inhibitory concentrations (IC₅₀) of azepane enantiomers on monoamine transporters. Data sourced from acs.org.

Sigma-1 Receptor (σ-1R) Inhibition

The sigma-1 receptor (σ-1R) is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions. acs.orgsci-hub.se The same N-benzylated bicyclic azepane that showed potent monoamine transporter inhibition also demonstrated significant inhibitory activity at the σ-1R, with an IC₅₀ value of approximately 110 nM. nih.govacs.orgresearchgate.net This polypharmacology, targeting multiple key proteins involved in neurotransmission, suggests that azepane-based compounds could have complex and potentially beneficial effects in treating central nervous system disorders. acs.org The development of selective σ-1R ligands is an active area of research, and the azepane scaffold provides a versatile platform for synthesizing such compounds. dntb.gov.ua

Therapeutic Potential of Azepane Derivatives

The azepane scaffold is present in numerous natural and synthetic compounds exhibiting a wide spectrum of medicinal and pharmaceutical applications, including anticancer, antiviral, and antidiabetic activities. researchgate.net

Azepane derivatives have emerged as a promising class of compounds in the search for novel anticancer agents. Their mechanisms of action are varied and target different aspects of cancer cell proliferation and survival.

A notable example is found in pyrrolo[1,2-a]azepine derivatives . A synthesized series of these compounds was evaluated for antitumor activity against liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines. nih.gov Several compounds demonstrated potent activity, with some showing greater potency than the standard reference drug, doxorubicin, against the HepG2 cell line. nih.gov For instance, compounds 3 and 6 from the study exhibited IC₅₀ values of 4 nM and 1.6 nM, respectively, against HepG2 cells. nih.gov The 2-benzoylamino derivative 5b was particularly effective against MCF7 breast cancer cells with an IC₅₀ of 10.7 nM. nih.gov Molecular docking studies suggested that these compounds may exert their effects by interacting with cyclin-dependent kinase 2 (CDK2). nih.gov

Another class, dibenzo[b,f]azepine derivatives , has also been investigated for its anticancer potential. nih.govtandfonline.com Certain derivatives tethered with isoxazolines have shown strong inhibitory effects on the invasion of murine osteosarcoma (LM8G7) and human breast cancer (MDA-MB-231) cells. nih.gov Specifically, compound 4g (5-[-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-methyl]-5H-dibenzo[b,f]azepine) inhibited the invasion of LM8G7 cells by 85% at a 5 µM concentration and completely blocked the invasion of MDA-MB-231 cells at 10 µM. nih.gov Rigidified dibenzo[b,f]azepine-oxadiazole derivatives have also been developed, with compound 5e from one study showing potent activity against the leukaemia SR cell line (IC₅₀ = 13.05 µM) and acting as a topoisomerase II inhibitor (IC₅₀ = 6.36 µM). tandfonline.com

Furthermore, 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives have been synthesized as potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. researcher.lifenih.govresearchgate.net Many of these compounds displayed IC₅₀ values in the low nanomolar range, with the most potent, compound 26 , having an IC₅₀ of 19 nM. researcher.lifenih.govresearchgate.net Compound 16 from this series also showed significant growth inhibitory effects against several cancer cell lines in the NCI-60 screen. researcher.lifenih.govresearchgate.net

Table 1: Anticancer Activity of Selected Azepane Derivatives

Compound Class Specific Derivative Cancer Cell Line Activity (IC₅₀) Reference
Pyrrolo[1,2-a]azepine Compound 3 HepG2 (Liver) 4 nM nih.gov
Pyrrolo[1,2-a]azepine Compound 6 HepG2 (Liver) 1.6 nM nih.gov
Pyrrolo[1,2-a]azepine Compound 5b MCF7 (Breast) 10.7 nM nih.gov
Pyrrolo[1,2-a]azepine Compound 6 HCT116 (Colon) 21.1 nM nih.gov
Dibenzo[b,f]azepine Compound 5e SR (Leukaemia) 13.05 µM tandfonline.com
3-(azepan-1-ylsulfonyl)-N-aryl benzamide Compound 26 CAIX Inhibition 19 nM researcher.lifenih.govresearchgate.net
3-(azepan-1-ylsulfonyl)-N-aryl benzamide Compound 16 CAIX Inhibition 310 nM researcher.lifenih.govresearchgate.net

The azepane scaffold is a key component in various compounds being investigated for antiviral properties, targeting a range of viruses from plant pathogens to those affecting humans.

Research into tryptophan derivatives containing an azepine moiety has yielded compounds with significant activity against the tobacco mosaic virus (TMV). mdpi.comnih.gov In vivo tests showed that several of these derivatives, such as 5c, 6a, 6h, 6t, 6v, and 6y , had higher inactivation, curative, and protection activities than the commercial antiviral ribavirin. mdpi.comnih.gov Notably, compound 6y demonstrated efficacy comparable to ningnanmycin, a commercial plant viricide. mdpi.comnih.gov

In the context of human viruses, spiro-annulated azepane derivatives have been screened for activity against a panel of viruses. wiley.comnih.govresearchgate.net These compounds were found to inhibit the reproduction of human adenovirus C5, a DNA virus, but did not show activity against the tested RNA viruses like tick-borne encephalitis virus or enteroviruses. wiley.comnih.govresearchgate.net

Additionally, some polyhydroxylated azepanes have been studied for their potential against human immunodeficiency virus (HIV). C₂-symmetrical tetrahydroxyazepanes themselves are not inhibitors of HIV protease, but their 3,6-difluorobenzyl derivatives have demonstrated moderate inhibition of both HIV and feline immunodeficiency virus (FIV) proteases. nih.gov This highlights how modification of the core azepane structure can introduce antiviral activity.

Table 2: Antiviral Activity of Selected Azepane Derivatives

Compound Class Specific Derivative(s) Target Virus Observed Effect Reference
Tryptophan-Azepine Hybrids 6y Tobacco Mosaic Virus (TMV) Comparable activity to Ningnanmycin (57±2% inactivation) mdpi.comnih.gov
Tryptophan-Azepine Hybrids 5c, 6a, 6h, 6t, 6v Tobacco Mosaic Virus (TMV) Higher activity than Ribavirin mdpi.comnih.gov
Spiro-annulated Azepenes Not specified Human Adenovirus C5 Inhibition of virus reproduction wiley.comnih.govresearchgate.net
Tetrahydroxyazepane Derivatives 3,6-difluorobenzyl derivative HIV/FIV Protease Moderate inhibition nih.gov

The azepane ring is a core structure in certain established antidiabetic agents and continues to be a scaffold for the development of new therapeutics for type 2 diabetes.

A prominent example is Tolazamide , a first-generation sulfonylurea drug containing an azepane ring. mims.commedicinenet.comthekingsleyclinic.comdrugbank.comncats.io It functions by stimulating the secretion of insulin (B600854) from the pancreatic β-cells. mims.comthekingsleyclinic.comdrugbank.com This action is dependent on the presence of functioning beta cells. drugbank.com The long-term mechanism may also involve extrapancreatic effects, such as increasing insulin receptor sensitivity. medicinenet.com

Beyond sulfonylureas, azepane derivatives are being explored as inhibitors of enzymes involved in carbohydrate metabolism. Specifically, they have shown potential as α-glucosidase inhibitors . beilstein-journals.orgdntb.gov.ua This enzyme is responsible for breaking down complex carbohydrates into glucose in the intestine. Inhibiting α-glucosidase can delay glucose absorption and lower postprandial blood glucose levels. For instance, the L-ido-azepane derivative 41b showed α-glucosidase inhibition with an IC₅₀ of 138 µM. researchgate.net This compound also proved to be a potent inhibitor of β-glucosidase. dntb.gov.ua

Azepane-based iminocyclitols, which are polyhydroxylated azepanes, are recognized as potent inhibitors of various glycosidases. beilstein-journals.orgscispace.com These enzymes play crucial roles in numerous biological processes, and their inhibition is a therapeutic strategy for several diseases. The seven-membered ring of azepanes is more flexible than the five- or six-membered rings of other iminosugars, which can lead to unique inhibitory profiles. beilstein-journals.org

For example, different stereoisomers of tetrahydroxyazepanes exhibit selective inhibition against different glycosidases. One C₂-symmetrical tetrahydroxyazepane was found to be a non-specific inhibitor, while its derivatives showed specificity. nih.gov For instance, specific derivatives selectively inhibit β-N-acetylglucosaminidase, β-glucosidase, and α-fucosidase with Kᵢ values in the micromolar range. nih.gov The D-manno-tetrahydroxyazepane isomer selectively inhibits α-L-fucosidase and β-D-galactosidase, whereas its enantiomer is a selective inhibitor of α-D-galactosidase. researchgate.net Another study found that a tetrahydroxylated azepane, a ring homologue of deoxymannojirimycin, displayed selective and good inhibition of α-L-fucosidase. scispace.com

The inhibitory profile can be significantly altered by N-alkylation or C-alkylation. N-alkylated polyhydroxylated azepanes with a D-glucose or L-idose configuration have been identified as potent β-glucosidase inhibitors. beilstein-journals.org C-alkylation of an L-ido tetrahydroxylated azepane was shown to convert it from an α-L-fucosidase inhibitor into a β-glucosidase and β-galactosidase inhibitor. researchgate.net

Table 3: Glycosidase Inhibition by Selected Azepane Derivatives

Compound Class Specific Derivative Target Enzyme Activity (Kᵢ / IC₅₀) Reference
Tetrahydroxyazepane Derivative 2 β-N-acetylglucosaminidase Micromolar range (Kᵢ) nih.gov
Tetrahydroxyazepane Derivative 3 β-glucosidase Micromolar range (Kᵢ) nih.gov
Tetrahydroxyazepane Derivative 4 α-fucosidase Micromolar range (Kᵢ) nih.gov
Polyhydroxyazepane Stereoisomer β-galactosidase IC₅₀ = 21 µM researchgate.net
L-ido-azepane Derivative 41b α-glucosidase IC₅₀ = 138 µM researchgate.net
L-ido-azepane Derivative 41b β-glucosidase IC₅₀ = 4 µM dntb.gov.uaresearchgate.net

The azepane scaffold is being actively investigated for its potential in treating complex neurodegenerative and neurological disorders, including Alzheimer's disease and Parkinson's disease.

Azepine-indole alkaloids such as Nemorosine A and fargesine , isolated from Psychotria nemorosa, have shown promise in models of neurodegenerative disease. frontiersin.orgnih.govnih.govresearchgate.net These compounds were found to modulate the 5-HT₂A receptor, which may be linked to cognition-enhancing properties. frontiersin.orgnih.gov In a C. elegans model for amyloid-beta (Aβ) proteotoxicity, both alkaloids reduced paralysis. frontiersin.org They also significantly reduced the expression of α-synuclein in a different transgenic model, a protein implicated in Parkinson's disease. frontiersin.orgnih.gov

In another approach, benzothiazole derivatives linked to an azepane moiety have been developed as potent histamine (B1213489) H₃ receptor (H₃R) ligands. acs.org One such derivative displayed a very high affinity with a Kᵢ value of 0.012 µM. acs.org

Furthermore, substituted 4-(4-piperidin-4-yl-piperazin-1-yl)-azepane derivatives have been identified as neurokinin antagonists. Their ability to block neurokinin receptors makes them potentially useful for treating a range of CNS disorders, including depression, anxiety, and other neurodegenerative diseases.

A chiral bicyclic N-benzylated azepane has been identified as a potent inhibitor of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT), with IC₅₀ values under 100 nM. unibe.ch This compound also inhibits the σ-1 receptor (IC₅₀ ≈ 110 nM), suggesting its potential for treating neuropsychiatric disorders. unibe.ch

Impact on Pharmaceutical Development

The azepane ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them valuable starting points for the design of novel therapeutic agents. The structural and conformational diversity of substituted azepanes allows them to present functional groups in a variety of spatial orientations, enhancing the probability of productive interactions with biological macromolecules. researchgate.netresearchgate.net

The presence of the azepane motif in over 20 FDA-approved drugs underscores its pharmaceutical significance. dntb.gov.ua Its utility spans a wide range of therapeutic areas, demonstrating its versatility and success in drug discovery programs. The development of synthetic methodologies to create diverse libraries of functionalized azepanes is a key area of research, as it opens up new avenues for exploring chemical space and identifying novel drug candidates for numerous devastating diseases. dntb.gov.uaresearchgate.net The ability to create chiral azepanes and control their stereochemistry further enhances their value, as biological systems are often highly sensitive to the three-dimensional structure of a molecule.

Utilization as Pharmaceutical Intermediates

This compound and its analogues are widely recognized as valuable intermediates in the synthesis of fine chemicals and pharmaceutical raw materials. cymitquimica.comlookchem.com Their utility stems from the presence of the seven-membered ring, which can confer unique pharmacological properties, and the carboxylic acid functional group, which allows for further chemical modifications such as amidation and esterification. evitachem.com

In synthetic organic chemistry, these compounds are employed as building blocks for creating complex molecular architectures. lookchem.com To facilitate their use in multi-step syntheses, the nitrogen atom of the azepane ring is often protected with groups like tert-butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc). lookchem.comfdc-chemical.com For instance, 1-Boc-azepane-2-carboxylic acid is a stable, crystalline solid that serves as a versatile precursor in the preparation of various pharmaceuticals and bioactive compounds. lookchem.com The Boc group provides a protected nitrogen atom that can be selectively deprotected under specific conditions, allowing for the controlled introduction of other functional groups. lookchem.com

The development of robust and scalable synthetic routes for substituted azepane-2-carboxylate derivatives is a key focus in drug discovery projects. nih.gov Researchers have developed asymmetric syntheses to produce specific stereoisomers, such as (2S,5S)-5-substituted-azepane-2-carboxylate derivatives. nih.gov Such methods are crucial as the biological activity of a drug candidate is often dependent on its specific stereochemistry. Functionalized azepanes are integral components of several biologically important natural and non-natural products, including those with antiviral, anticancer, and antidiabetic properties. researchgate.netugent.be The synthesis of enantiopure 7-substituted azepane-2-carboxylic acids, for example, provides templates for developing conformationally constrained peptidomimetics, which are molecules that mimic the structure and function of peptides. researchgate.net

Preclinical Evaluation of Azepane-Based Drug Candidates

The structural diversity of azepane derivatives has led to the preclinical investigation of numerous drug candidates across various therapeutic areas. nih.gov More than 20 drugs containing the azepane motif have already received FDA approval for treating a range of diseases. nih.gov

One area of investigation is in the development of novel antibiotics. Lupane-type A-ring azepane triterpenoids have been studied for their antimycobacterial properties. mdpi.com Molecular docking studies suggest these compounds may act by inhibiting tuberculosinyl adenosine (B11128) transferase. mdpi.com Preclinical assessments have shown that certain azepanobetulin derivatives exhibit strong effects against Mycobacterium tuberculosis and non-tuberculous mycobacterial strains like M. avium and M. abscessus. mdpi.com For example, compound 7 (a specific lupane (B1675458) derivative) was identified as the most active structure against the H37Rv strain of M. tuberculosis with a minimum inhibitory concentration (MIC) of 0.5 µM. mdpi.com

In the field of neurology and immunology, azepane-containing compounds are being explored for central nervous system (CNS) disorders and autoimmune diseases. vulcanchem.comacs.org The flexibility of the azepane ring can facilitate interactions with neurotransmitter receptors. vulcanchem.com Preclinical studies of azepane-pyrimidine hybrids have shown potential for modulating serotonin (B10506) (5-HT₆) and dopamine (D₂) receptors, which are implicated in cognitive disorders and psychosis, respectively. vulcanchem.com Recently, a chiral bicyclic azepane was identified as a potent inhibitor of monoamine transporters (NET and DAT) and the sigma-1 receptor (σ-1R), suggesting its potential for treating neuropsychiatric disorders. acs.org

Furthermore, BIIB129, a covalent and brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor containing an azepane moiety, has undergone preclinical characterization for the treatment of multiple sclerosis. acs.org Optimization of the molecule led to a chiral azepane derivative with picomolar inhibitory potency against BTK and high selectivity. acs.org BIIB129 demonstrated efficacy in preclinical models of B cell proliferation in the CNS and exhibited a favorable safety profile, supporting its advancement into clinical development. acs.org

Table 1: Examples of Preclinical Azepane-Based Drug Candidates

Drug Candidate/ClassTarget/MechanismPotential Therapeutic ApplicationResearch Findings
Lupane-type A-ring Azepane TriterpenoidsTuberculosinyl adenosine transferase inhibitionTuberculosis and other mycobacterial infectionsCompound 7 showed high activity against M. tuberculosis H37Rv (MIC = 0.5 µM). Other derivatives were active against M. avium and M. abscessus. mdpi.com
BIIB129Covalent Bruton's tyrosine kinase (BTK) inhibitorMultiple SclerosisPicomolar potency (BTK IC₅₀ = 0.5 nM), high selectivity, brain penetrant, and effective in CNS preclinical models. acs.org
N-benzylated bicyclic azepaneNorepinephrine transporter (NET) and Dopamine transporter (DAT) inhibitor; σ-1R inhibitorNeuropsychiatric disordersPotent inhibition of NET and DAT (IC₅₀ < 100 nM) with favorable pharmacokinetic properties in mice. acs.org
Azepane-pyrimidine hybridsSerotonin (5-HT₆) and Dopamine (D₂) receptor modulationCognitive disorders, psychosisAnalogues demonstrate affinity for dopamine D₂ receptors and bind to 5-HT₆ receptors. vulcanchem.com

Role in Peptidomimetics and Peptide Chemistry

Incorporation of Azepane-2-carboxylic Acid into Peptidomimetic Scaffolds

The incorporation of this compound into peptide sequences is a key strategy in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides. This approach is utilized to create conformationally constrained scaffolds, which can lead to enhanced biological activity and selectivity. researchgate.net The azepane ring, when integrated into a peptide backbone, introduces a degree of rigidity that is absent in its linear counterparts. researchgate.net

Researchers have successfully synthesized enantiopure 7-substituted azepane-2-carboxylic acids to serve as templates for these constrained peptidomimetics. researchgate.net For instance, a cyclopentapeptide analog containing an arginylglycylaspartic acid (RGD) motif and an enantiopure 7-substituted this compound linker has been synthesized. This macrocycle demonstrated low micromolar affinity for αvβ3 and αvβ5 integrin receptors, highlighting the potential of this scaffold in drug design. researchgate.net

The synthesis of these complex molecules often involves multi-step processes. One approach involves a four-step sequence including double-bond hydrogenation, hydrogenolysis of protecting groups, imine formation, and reductive amination to yield the desired 7-substituted azepane carboxylic acid. This method allows for the introduction of chemical diversity at the 7-position of the azepane ring. researchgate.net

Design of Conformationally Constrained Peptides

The inherent structural constraints of this compound are pivotal in the design of peptides with well-defined three-dimensional structures. By limiting the conformational freedom of the peptide backbone, researchers can stabilize specific secondary structures that are crucial for biological recognition and activity.

Azepane-derived quaternary amino acids have been shown to be effective inducers of β-turn structures in short peptides. nih.govacs.org β-turns are common secondary structures in proteins, and their stabilization in synthetic peptides is a significant goal in peptidomimetic design.

A systematic study involving a library of tetrapeptide models demonstrated that the incorporation of a diastereopure azepane-derived quaternary amino acid, particularly at the i+1 position, effectively induces the formation of a type I β-turn. nih.gov This was confirmed through a combination of molecular modeling, NMR spectroscopy, and X-ray crystallography. nih.gov The stability of the induced β-turn was found to be influenced by the amino acid at the i+2 position, with polar residues sometimes destabilizing the turn due to competing hydrogen bond formation. nih.gov

Table 1: Effect of Amino Acid at i+2 Position on β-Turn Stability

i+2 Amino Acid β-Turn Induction Notes
Alanine Effective Promotes stable β-turn formation.
Leucine Effective Promotes stable β-turn formation.
Serine Effective Promotes stable β-turn formation.
Valine Disruptive Branching at the β-position disrupts the β-turn.
Glutamine Destabilizing Less than 50% of conformers show a β-turn. nih.gov
Arginine Destabilizing Less than 50% of conformers show a β-turn. nih.gov
Aspartic Acid Destabilizing Less than 50% of conformers show a β-turn. nih.gov

In addition to β-turns, azepane quaternary amino acids have been identified as effective stabilizers of 3₁₀-helical structures in short peptides. nih.gov The 3₁₀-helix is another important secondary structural motif found in proteins. Theoretical, NMR, and X-ray studies have confirmed the ability of azepane-derived amino acids to promote and maintain this helical conformation. nih.gov

Further research has explored the conformational behavior of peptides incorporating other azepane-based amino acids, such as cis-5-aminoazepane-4-carboxylic acid. chemrxiv.orgresearchgate.net The incorporation of this particular analog into unnatural peptides was found to promote the formation of 11/9-helices in 1:1 alpha/beta-peptides and 12/10-helices in beta-peptides. chemrxiv.orgresearchgate.net

The introduction of a cyclic amino acid like this compound is a well-established method for rigidifying a peptide strand. researchgate.net This rigidity can be crucial for mimicking the structure of a native peptide at its binding site. For example, the previously mentioned RGD cyclopentapeptide analog containing a 7-substituted this compound showed specific binding to integrin receptors, a property dependent on its constrained conformation. researchgate.net

Overcoming Limitations of Natural Peptides

While natural peptides have immense therapeutic potential, their clinical application is often hindered by limitations such as poor metabolic stability. The incorporation of non-proteinogenic amino acids like this compound offers a promising strategy to overcome these drawbacks.

A major challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body. nih.govresearchgate.net The introduction of unnatural amino acids, such as this compound, into a peptide sequence can significantly enhance its resistance to proteolytic cleavage. researchgate.net The cyclic and sterically hindered nature of the azepane ring can prevent or slow down the recognition and cleavage of adjacent peptide bonds by proteolytic enzymes.

Strategies to improve proteolytic stability often involve engineering the amino acids at or near the cleavage sites. nih.gov By replacing a natural amino acid with this compound, the local conformation of the peptide backbone is altered, making it a poor substrate for proteases. This approach is part of a broader strategy to improve the pharmacokinetic properties of therapeutic peptides, ultimately leading to more effective drugs. researchgate.net

: Modulating Membrane Permeability

The ability of a therapeutic peptide to cross cell membranes is a critical factor for its efficacy, particularly for targeting intracellular components. The incorporation of this compound into a peptide backbone is a strategy employed to enhance membrane permeability, primarily by inducing a more rigid and favorable conformation. The cyclic nature of this compound reduces the flexibility of the peptide chain, which can facilitate the adoption of a conformation that shields polar groups and presents a more hydrophobic exterior to the lipid bilayer of the cell membrane. nih.gov

While direct quantitative data on the membrane permeability of peptides solely modified by this compound is not extensively documented, the principle is based on the well-understood benefits of cyclization and conformational constraint in peptide drug design. nih.govresearchgate.net Cyclic peptides, in general, exhibit improved cell permeability compared to their linear counterparts because the constrained structure can minimize the desolvation penalty required to enter the hydrophobic membrane core. nih.gov By pre-organizing the peptide into a bioactive conformation, this compound can reduce the entropic cost of membrane passage. This conformational rigidity helps to mask backbone amide protons that would otherwise form unfavorable interactions with the lipid membrane, a key determinant in passive diffusion. researchgate.net

Strategies to improve the membrane permeability of peptides often focus on reducing the number of solvent-exposed polar atoms and promoting intramolecular hydrogen bonding. The defined stereochemistry of substituted this compound can be used to orient the peptide side chains in a manner that creates an amphipathic structure, with one face of the molecule being more lipophilic, thus facilitating membrane interaction and transit.

: Improving Biological Half-Life

A major challenge in the development of peptide-based therapeutics is their short biological half-life, largely due to rapid clearance by the kidneys and degradation by proteases. mdpi.comeurekaselect.com The incorporation of non-natural amino acids like this compound is a key strategy to overcome this limitation. The structural rigidity imparted by the seven-membered ring of this compound can significantly enhance the metabolic stability of a peptide. researchgate.neteurekaselect.com

The mechanism behind this improved stability lies in the altered peptide backbone conformation. Proteolytic enzymes recognize and bind to specific linear amino acid sequences. By introducing the constrained cyclic structure of this compound, the peptide's susceptibility to enzymatic cleavage is reduced. The azepane ring sterically hinders the approach of proteases and locks the adjacent peptide bonds in a conformation that is not recognized by the active site of these enzymes. mdpi.com

Furthermore, cyclization, a feature mimicked by the incorporation of cyclic amino acids, is a well-established method for increasing the half-life of peptides. researchgate.net This is because cyclic structures are generally less prone to degradation by exopeptidases, which cleave amino acids from the N- or C-terminus of a peptide chain. While this compound does not cyclize the entire peptide, its presence contributes to a more compact and stable structure that is less accessible to degrading enzymes. mdpi.com

The following table summarizes general strategies for improving peptide stability, a principle that underlies the use of this compound.

StrategyMechanism of ActionReference
N- and/or C-terminal Modification Blocks exopeptidase activity. researchgate.neteurekaselect.com
D-Amino Acid Substitution Creates unnatural peptide bonds not recognized by proteases. researchgate.neteurekaselect.com
Unnatural Amino Acid Substitution Introduces steric hindrance and conformational constraints (e.g., this compound). researchgate.neteurekaselect.com
Cyclization Eliminates termini, increases rigidity, and reduces susceptibility to both endo- and exopeptidases. researchgate.net

: Structure-Activity Relationship (SAR) Studies in Peptidomimetics

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. This compound and its derivatives are valuable tools in SAR studies of peptidomimetics. By systematically incorporating this constrained amino acid into a peptide sequence, researchers can probe the conformational requirements for receptor binding and biological function.

The rigid seven-membered ring of this compound serves as a scaffold to orient pharmacophoric groups in a defined spatial arrangement. This allows for the systematic exploration of the "bioactive conformation" of a peptide. For instance, substituting a flexible amino acid residue with this compound can help determine whether a specific turn or bend in the peptide chain is crucial for its activity. An azepane-derived quaternary amino acid has been shown to be an effective β-turn inducer when incorporated at the i+1 position in tetrapeptide models, demonstrating its utility in stabilizing specific secondary structures.

A study on cyclic pentapeptide analogues containing a 7-substituted this compound linker, designed as RGD mimetics, provides a concrete example of its use in SAR. These compounds were evaluated for their affinity towards αvβ3 and αvβ5 integrin receptors, which are involved in processes like angiogenesis and tumor metastasis. The SAR data revealed that the nature and stereochemistry of the substituent on the azepane ring significantly influenced the binding affinity and selectivity.

Below is a table summarizing the findings for two such analogues:

CompoundAzepane SubstituentIC50 for αvβ3 (µM)IC50 for αvβ5 (µM)
Analogue 1 (S)-configuration substituent1.82.9
Analogue 2 (R)-configuration substituent>10>10

These results clearly indicate that a specific stereochemical orientation of the substituent on the azepane scaffold is critical for high-affinity binding to the integrin receptors. Such precise structural information is invaluable for the rational design of more potent and selective therapeutic agents. The use of this compound in this context allows for a fine-tuning of the peptidomimetic's three-dimensional structure, leading to a deeper understanding of the molecular interactions governing its biological effect.

Computational and Mechanistic Investigations

Molecular Modeling and Docking Studies of Azepane Ligands

Molecular modeling and docking are powerful computational tools used to predict the interaction between a ligand, such as an azepane derivative, and a biological target, typically a protein receptor. nih.govmdpi.com These in silico methods are instrumental in drug discovery for screening virtual libraries of compounds, predicting binding affinities, and understanding the structural basis of ligand-receptor interactions. nih.govnih.gov

Studies on various azepane-based ligands have demonstrated their potential to bind to a wide range of biological targets. For instance, molecular docking has been employed to investigate azepane derivatives as potential anticancer, antimicrobial, and anti-Alzheimer's agents. nih.gov In these studies, the azepane scaffold is often docked into the active site of a target protein to determine the most favorable binding pose and to calculate a docking score, which is an estimation of the binding affinity. orientjchem.org For example, docking simulations of novel bis-1,3-oxazepine derivatives against the progesterone (B1679170) receptor revealed potential anticancer properties, with the best compounds showing high docking scores (e.g., -9.58 kcal/mol) and forming multiple hydrogen bonds with the target protein. orientjchem.org Similarly, docking studies of azepine derivatives based on a quinazolinone moiety against proteins in the Hedgehog signaling pathway helped to identify compounds with the potential for cancer treatment. nih.govresearchgate.net

The specific interactions observed in docking studies, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, provide critical insights for structure-activity relationship (SAR) studies. nih.govnih.gov This information guides the rational design of new, more potent, and selective analogs. For example, by understanding how the azepane ring and its substituents fit into a receptor's binding pocket, chemists can modify the structure to enhance binding and, consequently, biological activity.

Table 1: Representative Molecular Docking Studies of Azepine/Azepane Derivatives

Compound Class Target Protein Docking Score (kcal/mol) Key Interactions Noted Reference
Bis-1,3-Oxazepine Derivatives Progesterone Receptor -9.11 to -9.58 Hydrogen bonds orientjchem.org
Quinazolinone-based Diazepines Smoothened (SMO) Protein High Binding Energy Not specified nih.govresearchgate.net
Quinoxaline-2-carboxamides Human DNA topoisomerase Not specified Not specified nih.gov
4-Azapregnene Derivatives 5α-reductase type 2, Estrogen Receptor α High Affinity Not specified mdpi.com

Note: This table presents data from studies on various azepane and azepine derivatives to illustrate the application of molecular docking, not specifically on Azepane-2-carboxylic acid itself.

Quantum Mechanical Studies and Energy Landscape Analysis

Quantum mechanical (QM) methods provide a deeper understanding of the electronic structure, reactivity, and energetic properties of molecules like this compound. cuny.edu Techniques such as Density Functional Theory (DFT) are widely used to calculate molecular properties that are difficult or impossible to determine experimentally. mdpi.com QM calculations are crucial for analyzing the energy landscape of a molecule, which maps the potential energy as a function of its geometry, revealing stable conformations, transition states, and reaction pathways. researchgate.net

Energy landscape analysis using QM can predict the relative stabilities of different polymorphs (crystal structures) of a compound, which is critical in pharmaceutical development. researchgate.net Furthermore, QM methods are essential for studying reaction mechanisms, as they can accurately model transition states and calculate activation energies, providing a detailed picture of how a chemical transformation occurs. researchgate.netdntb.gov.ua For carboxylic acids, QM approaches have been developed to predict important physicochemical properties like pKa values, which govern the ionization state of the molecule in different environments. nih.govchemrxiv.org

Conformational Analysis of Azepane Ring Systems

The seven-membered azepane ring is highly flexible and can adopt multiple conformations. lifechemicals.comrsc.org This conformational diversity is a key determinant of the biological activity of azepane-containing molecules, as the specific three-dimensional shape of a ligand governs its ability to bind to a receptor. lifechemicals.com Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to explore the conformational landscape of these rings. rsc.orgdntb.gov.ua

High-level electronic structure calculations have shown that, similar to cycloheptane, the azepane ring prefers non-planar conformations. nih.gov The most stable conformation is typically a twist-chair form, while the chair conformation is often associated with a transition state between other forms. nih.gov The presence of the nitrogen heteroatom, as well as substituents on the ring, significantly influences the relative energies of the various conformations, including twist-chair, chair, and boat forms. nih.gov

Computational studies have explored how substitutions on the azepane ring can be used to control its conformation. For instance, the introduction of fluorine atoms can bias the ring towards a single major conformation. rsc.orgdntb.gov.ua This ability to "lock" the ring in a specific shape is a powerful strategy in drug design, as it can pre-organize the molecule into its bioactive conformation, potentially increasing potency and selectivity. lifechemicals.com

Table 2: Predominant Conformations of the Azepane Ring

Conformation Relative Stability Associated State Method of Analysis Reference
Twist-Chair Most Stable Ground State High-Level Electronic Structure Calculations nih.gov
Chair Less Stable Transition State High-Level Electronic Structure Calculations nih.gov
Boat Variable Ground/Transition State High-Level Electronic Structure Calculations nih.gov

Elucidation of Reaction Mechanisms in Azepane Synthesis

Understanding the mechanisms of chemical reactions is fundamental to developing efficient and selective synthetic routes to azepane derivatives. Computational chemistry plays a vital role in elucidating these complex reaction pathways, complementing experimental observations.

Several synthetic strategies for constructing the azepane ring have been developed, and their mechanisms have been investigated. Common methods include ring expansion of smaller rings (e.g., piperidines) and various cyclization reactions. rsc.orgresearchgate.net

Ring Expansion: The regiochemistry and stereochemistry of piperidine (B6355638) ring expansion to form azepanes have been investigated using semiempirical molecular orbital calculations. rsc.org Another prominent mechanism involves the thermal or photolytic decomposition of aryl azides to form a nitrene intermediate, which then undergoes ring expansion to yield an azepine. researchgate.netresearchgate.net

Cyclization Reactions: An efficient method for preparing trifluoromethyl-substituted azepin-2-carboxylates involves a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes. nih.govmdpi.com A proposed mechanism suggests the initial formation of a copper acetylide, followed by nucleophilic addition of an amine and subsequent intramolecular cyclization. mdpi.com Another approach is the silyl-aza-Prins cyclization, where the use of different Lewis acid catalysts (e.g., InCl₃) can selectively yield azepane derivatives. nih.gov

Computational studies of these reactions can map out the entire reaction coordinate, identify key intermediates and transition states, and explain observed selectivities. This mechanistic insight allows chemists to optimize reaction conditions and design new, more effective synthetic strategies. researchgate.net

In Silico Oligomerization and Aggregate Formation

This compound, as a non-proteinogenic amino acid, can potentially be incorporated into peptides or form oligomers. In silico studies are well-suited to explore the processes of oligomerization and the subsequent formation of larger aggregates. While specific studies on the oligomerization of this compound are not widely reported, the computational methods used to study peptide folding and protein aggregation can be applied.

Discrete Molecular Dynamics (DMD) simulations combined with coarse-grained protein models are powerful tools for overcoming the long timescales involved in oligomerization and aggregation processes. nih.gov These methods can simulate how individual molecules (monomers) come together to form dimers, trimers, and larger oligomers. The main driving forces governing this assembly, such as hydropathic (hydrophobic and hydrophilic) interactions and hydrogen bonding, can be modeled to predict the structure of the resulting aggregates. nih.gov

Such simulations can provide detailed information on the secondary, tertiary, and quaternary structures of the oligomers. nih.gov For cyclic amino acids, these studies could reveal preferences for specific secondary structures, such as helices or turns, which may differ from those formed by standard alpha-amino acids. researchgate.net Understanding how single amino acid substitutions can alter the oligomerization state (e.g., from a trimer to a tetramer) highlights the sensitivity of these self-assembly processes to subtle structural changes. nih.gov This knowledge is crucial for designing peptidomimetics with controlled folding and assembly properties.

Emerging Applications and Interdisciplinary Research

Azepane Derivatives in Materials Science

The incorporation of azepane derivatives into polymers and composite materials is an expanding area of research, driven by the desire to create materials with tailored physical and chemical properties. The azepane ring, with its inherent flexibility and potential for functionalization, can influence polymer chain packing, thermal stability, and surface characteristics.

One notable application of azepane itself is as a chain extender in the production of polyurethanes. In this role, the difunctional nature of azepane allows it to react with isocyanate prepolymers, extending the polymer chains and contributing to the final properties of the polyurethane material. The specific conformation and steric bulk of the azepane ring can affect the microphase separation of hard and soft segments in the polyurethane, thereby influencing its mechanical properties such as elasticity and tensile strength.

Furthermore, research has demonstrated the use of azepane derivatives in the creation of novel composite materials. For instance, the covalent conjugation of chitosan (B1678972) with a cycloadduct containing an azepane-like isoxazolidine (B1194047) nucleus has been reported. This process results in a composite material that can be gelled, indicating its potential for applications in areas such as biomaterials and controlled-release systems. The azepane-related moiety in such composites can enhance the material's thermal stability and modify its swelling behavior in different solvents.

Azepane Derivative Application Polymer/Material Type Resulting Properties/Potential Uses
Azepane as a chain extender Polyurethane Influences microphase separation, potentially enhancing mechanical properties like elasticity and tensile strength.
Azepane-containing cycloadduct Chitosan composite Forms a gelable material with modified thermal stability and swelling characteristics, suitable for biomaterials.

Functionalized Azepane Scaffolds for Nanoparticle Modification

The surface modification of nanoparticles is crucial for their application in various fields, including drug delivery, catalysis, and diagnostics. Functionalized scaffolds play a key role in stabilizing nanoparticles, preventing agglomeration, and imparting specific functionalities. While the direct use of azepane-2-carboxylic acid for nanoparticle modification is not yet widely documented, the principles of surface chemistry suggest its potential in this arena.

Functionalized azepane scaffolds can be designed to act as ligands for metallic or metal oxide nanoparticles. The carboxylic acid group of this compound, for example, can serve as an anchoring point to the nanoparticle surface, while the secondary amine of the azepane ring can be further functionalized with other molecules, such as targeting ligands or imaging agents. This bifunctional nature would allow for the creation of multifunctional nanoparticle systems.

An analogous example can be seen in the use of other heterocyclic compounds for the decoration of nanoparticles. For instance, benzodioxane-decorated chitosan has been used to create silver nanoparticles with enhanced biological activity. This suggests that azepane-based scaffolds, with their own unique stereochemistry and reactivity, could be similarly employed to create novel nanoparticle conjugates with tailored properties for biomedical applications. The conformational flexibility of the azepane ring could also influence the packing of ligands on the nanoparticle surface, potentially affecting their interaction with biological systems.

Development of Novel Non-Natural Amino Acids with Azepane Cores

The synthesis of non-natural amino acids is a significant area of research in bioorganic chemistry and drug discovery. These modified building blocks can be incorporated into peptides to create peptidomimetics with enhanced stability, specific conformations, and novel biological activities. This compound serves as a foundational structure for the development of such constrained amino acids.

Researchers have successfully synthesized azepane-derived quaternary amino acids and incorporated them into short peptides. These studies have demonstrated that the azepane core can act as a potent inducer of specific secondary structures, such as β-turns and 3₁₀ helices. The seven-membered ring restricts the conformational freedom of the peptide backbone, forcing it to adopt a well-defined fold.

For example, a diastereopure azepane-derived quaternary amino acid has been shown to be an effective β-turn inducer when incorporated at the i+1 position of a tetrapeptide model. The β-turn is a common secondary structure in proteins and is often involved in molecular recognition events. By stabilizing this conformation, azepane-based amino acids can be used to design peptides that mimic the bioactive conformation of natural protein loops.

The synthesis of these novel amino acids often involves multi-step chemical transformations starting from simpler precursors. The ability to introduce various substituents onto the azepane ring allows for the fine-tuning of the conformational preferences and biological activity of the resulting peptides.

Azepane-Based Non-Natural Amino Acid Induced Secondary Structure Significance in Peptide Design
Azepane-derived quaternary amino acid β-turn Stabilizes a common protein fold involved in molecular recognition, enabling the design of peptidomimetics.
Azepane quaternary amino acid 3₁₀ helix Induces a helical conformation in short peptides, providing a tool for creating novel peptide-based materials and therapeutics.

Q & A

Q. What are the established synthetic routes for Azepane-2-carboxylic acid, and how do reaction conditions influence yield?

this compound is typically synthesized via microwave-assisted cyclization of linear precursors. For example, Cini et al. (2012) achieved a 79% yield by reacting a linear peptide analog with HATU/DIEA in dichloromethane under microwave irradiation (25 W, 75°C, 25 min) . Key variables affecting yield include temperature, solvent polarity, and catalyst choice. Lower yields (<50%) are observed in conventional thermal methods due to incomplete cyclization. Researchers should optimize parameters using design-of-experiment (DoE) frameworks to balance efficiency and scalability .

Q. What analytical techniques are recommended for characterizing this compound purity and stereochemistry?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms ring conformation and substituent positions. For 7-substituted derivatives, characteristic shifts occur at δ 3.8–4.2 ppm (azepane protons) and δ 175–178 ppm (carboxylic acid carbon) .
  • High-Performance Liquid Chromatography (HPLC): Use chiral columns (e.g., Chiralpak IA) with isocratic elution (hexane:ethanol, 90:10) to resolve enantiomers. Purity >95% is critical for biological assays .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode detects [M+H]+ at m/z 144.1 (C7H13NO2) .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?

PropertyValueMethod/Reference
Molecular weight143.18 g/molCalculated
Density1.08 g/cm³Experimental
Boiling point280.9°C (760 mmHg)Estimated
LogP (octanol-water)-1.2 ± 0.3Computational
Aqueous solubility (pH 7)12.5 mg/mLShake-flask method

Low LogP values suggest hydrophilic character, requiring co-solvents (e.g., DMSO) for in vitro studies .

Advanced Research Questions

Q. How do substituent positions on the azepane ring influence biological activity in peptidomimetic design?

7-substituted derivatives exhibit enhanced receptor affinity due to conformational rigidity. For ανβ3/ανβ5 integrin targeting, Cini et al. (2012) reported IC50 values of 1.8 µM and 2.9 µM, respectively, using an RGD-motif macrocycle with a 7-ethyl substituent. Substituents larger than ethyl (e.g., benzyl) reduce activity by steric hindrance, while polar groups (e.g., hydroxyl) improve solubility but weaken binding . Computational docking (AutoDock Vina) and molecular dynamics simulations are recommended to predict substituent effects .

Q. How should researchers address contradictions in receptor affinity data across studies?

Discrepancies often arise from assay variability (e.g., cell line differences, ligand concentrations). To mitigate:

  • Standardize assays: Use identical receptor isoforms (e.g., ανβ3 vs. ανβ5) and control ligands.
  • Validate via orthogonal methods: Combine surface plasmon resonance (SPR) with cell-based adhesion assays.
  • Apply statistical rigor: Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC50 values across replicates .

Q. What strategies optimize enantiomeric purity during synthesis for pharmacological applications?

  • Chiral auxiliaries: Incorporate (R)- or (S)-BINOL derivatives to direct ring closure stereochemistry .
  • Enzymatic resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates, achieving >99% ee .
  • Crystallization-induced asymmetric transformation: Recrystallize in chiral solvents (e.g., (S)-limonene) to enrich desired enantiomers .

Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?

  • Pharmacophore mapping: Identify critical hydrogen-bond donors/acceptors using Schrödinger’s Phase.
  • ADMET prediction: Tools like SwissADME assess permeability (e.g., blood-brain barrier penetration) and toxicity.
  • Free-energy perturbation (FEP): Quantify binding energy differences between substituents to prioritize synthetic targets .

Q. What experimental controls are essential when evaluating this compound’s stability under physiological conditions?

  • pH stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 h; monitor degradation via LC-MS.
  • Oxidative stress: Add hydrogen peroxide (0.1–1 mM) to simulate in vivo oxidative environments.
  • Plasma stability: Use human plasma at 37°C; quantify intact compound using stable isotope-labeled internal standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.